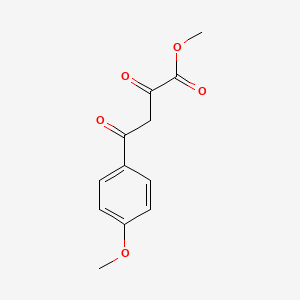

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-9-5-3-8(4-6-9)10(13)7-11(14)12(15)17-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKKVNLCWKPWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308733 | |

| Record name | methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39757-31-8 | |

| Record name | 39757-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS 39757-31-8)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is a versatile β-dicarbonyl compound that has garnered significant attention as a pivotal intermediate in synthetic organic and medicinal chemistry. Its unique structural motif, featuring a terminal methyl ester and a p-methoxyphenyl ketone, renders it an exceptionally useful building block for the synthesis of a wide array of complex molecules and bioactive heterocycles. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol via Claisen condensation, and an in-depth exploration of its applications, with a particular focus on its emerging role as a precursor to potent neuroprotective agents. The causality behind its synthetic utility and its strategic importance in drug discovery programs are discussed, supported by authoritative references.

Introduction: The Strategic Value of a β-Dicarbonyl Building Block

In the landscape of drug discovery and fine chemical synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. This compound, a 1,3-dicarbonyl compound (more accurately, a 2,4-dioxoester), represents a class of privileged scaffolds in medicinal chemistry.[1] The electrophilic nature of its two carbonyl carbons, coupled with the acidity of the central methylene protons, provides a rich tapestry of chemical reactivity.

This guide moves beyond a simple recitation of facts to provide a senior scientist's perspective on why this particular molecule is of interest. The presence of the 4-methoxyphenyl group is not incidental; it is a common feature in many pharmacologically active compounds, influencing properties such as metabolic stability and receptor binding affinity. The methyl ester provides a handle for further derivatization, such as saponification to the corresponding carboxylic acid or amidation.[1] This inherent functionality makes it a valuable precursor for creating libraries of compounds for high-throughput screening and for the targeted synthesis of lead candidates.[2] Its utility has been noted in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in agrochemical and polymer science research.[3]

Physicochemical & Safety Data

A thorough understanding of a compound's properties and hazards is the foundation of safe and effective laboratory work. The key data for this compound is summarized below.

Compound Properties

| Property | Value | Source(s) |

| CAS Number | 39757-31-8 | [2] |

| Molecular Formula | C₁₂H₁₂O₅ | [2] |

| Molecular Weight | 236.22 g/mol | |

| Appearance | Solid (Typical) | [4] |

| Melting Point | 96-98 °C | [5] |

| Boiling Point | 396.4 °C at 760 mmHg | [5] |

| Density | 1.21 g/cm³ | [5] |

Safety & Handling

As with any laboratory chemical, proper handling procedures are essential. The following information is synthesized from multiple safety data sheets (SDS).

-

General Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Use in a well-ventilated area or a chemical fume hood.[7] Avoid dust formation and inhalation.[8] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from heat, sparks, and open flames.[10] Protect from light.[9]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and acid chlorides.[9]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[8]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[11]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Synthesis Protocol: The Claisen Condensation

The most direct and widely employed method for synthesizing 1,3-dicarbonyl compounds like this compound is the Claisen condensation.[12][13] This reaction involves the carbon-carbon bond formation between two esters or, as in this case, an ester and a ketone, in the presence of a strong base.

The strategic choice of reactants is critical for a successful mixed Claisen condensation. The reaction detailed here utilizes 4-methoxyacetophenone and dimethyl oxalate. Dimethyl oxalate is an ideal electrophilic partner as it lacks α-hydrogens and therefore cannot self-condense, which simplifies the product mixture.[13] The base, sodium methoxide, serves to deprotonate the α-carbon of 4-methoxyacetophenone, forming the nucleophilic enolate that initiates the reaction.

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the base-mediated Claisen condensation between 4-methoxyacetophenone and dimethyl oxalate.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | Sigma-Aldrich [merckmillipore.com]

- 5. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. hmdb.ca [hmdb.ca]

- 11. spectrabase.com [spectrabase.com]

- 12. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, a valuable β-keto ester that serves as a key intermediate in the development of various pharmaceutical compounds, notably anti-inflammatory and analgesic drugs.[1][2] This document delves into the core chemical principles underpinning its synthesis, primarily the crossed Claisen condensation, and offers a detailed, step-by-step experimental protocol. Furthermore, it provides a thorough guide to the characterization of the final product, ensuring a self-validating and reproducible synthetic process for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound is a polyfunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its β-dicarbonyl moiety provides a versatile scaffold for the construction of more complex molecular architectures, particularly heterocyclic systems that form the core of many therapeutic agents.[1] The presence of the 4-methoxyphenyl group is also a common feature in a variety of biologically active compounds.

The principal utility of this compound lies in its role as a building block for the synthesis of novel pharmaceuticals.[1] Its structural features allow for facile derivatization, making it an attractive starting material for the exploration of new chemical entities with potential therapeutic applications.

Synthetic Strategy: The Crossed Claisen Condensation

The most efficient and widely employed method for the synthesis of this compound is the crossed Claisen condensation . This reaction involves the carbon-carbon bond formation between two different esters, or in this case, a ketone and an ester, in the presence of a strong base.

The strategic choice of reactants is crucial for the success of a crossed Claisen condensation to avoid a complex mixture of products. The reaction is most effective when one of the carbonyl compounds can readily form an enolate (the nucleophile) while the other cannot (the electrophile). In the synthesis of our target molecule, this is achieved by reacting 4-methoxyacetophenone with dimethyl oxalate .

-

4-Methoxyacetophenone : Possesses acidic α-protons and can be deprotonated by a strong base to form a nucleophilic enolate.

-

Dimethyl oxalate : Lacks α-protons and therefore cannot undergo self-condensation, serving exclusively as the electrophilic partner.

The reaction is typically carried out using a strong base such as sodium methoxide (NaOMe) in an anhydrous alcoholic solvent like methanol. The choice of an alkoxide base corresponding to the alcohol of the ester (methanol for dimethyl oxalate) is critical to prevent transesterification side reactions.

Reaction Mechanism

The mechanism of the crossed Claisen condensation for the synthesis of this compound proceeds through the following key steps:

-

Enolate Formation : Sodium methoxide abstracts an acidic α-proton from 4-methoxyacetophenone to generate a resonance-stabilized enolate ion.

-

Nucleophilic Attack : The enolate attacks one of the electrophilic carbonyl carbons of dimethyl oxalate, leading to the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide leaving group.

-

Deprotonation of the Product (Driving Force) : The resulting β-keto ester is more acidic than the starting ketone. The methoxide base deprotonates the methylene group between the two carbonyls, forming a highly stabilized enolate. This irreversible deprotonation drives the reaction to completion.

-

Protonation : A final acidic workup neutralizes the enolate to yield the desired product, this compound.

References

An In-depth Technical Guide to the Physical Properties of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, with CAS Number 39757-31-8, is a multifaceted organic compound that holds significant promise as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its molecular structure, featuring a dioxobutanoate core and a methoxyphenyl group, offers a versatile scaffold for the development of novel therapeutics, particularly in the realms of anti-inflammatory and anticoagulant drugs.[2] The strategic placement of functional groups allows for a range of chemical modifications, making it a valuable building block in medicinal chemistry and the broader field of organic synthesis.[1] This guide provides a comprehensive overview of the known physical properties of this compound, offering insights into its molecular characteristics and the experimental methodologies typically employed for their determination. It is important to note that while this compound is commercially available, detailed experimental characterization in peer-reviewed literature is limited. Therefore, much of the data presented herein is derived from supplier specifications and should be considered in that context.

Molecular and Physicochemical Properties

A foundational understanding of the molecular and physicochemical properties of this compound is essential for its effective application in research and development. These properties, summarized in the table below, govern its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 39757-31-8 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₂O₅ | [1] |

| Molecular Weight | 236.22 g/mol | [1] |

| Appearance | Light cream powder | [1] |

Structure and Conformation

The molecular structure of this compound is depicted below. The molecule consists of a central butanoate chain with two ketone functionalities at positions 2 and 4, a methoxy-substituted phenyl group at the 4-position, and a methyl ester at the 1-position.

Caption: 2D representation of this compound.

Thermal Properties

The thermal behavior of a compound is critical for its handling, storage, and application in various synthetic protocols.

Melting Point

The melting point of a solid is a key indicator of its purity. For this compound, a melting point range of 148-153 °C has been reported by at least one commercial supplier.[1] It is crucial to note that other suppliers may report different ranges, and a broad melting range can be indicative of impurities.

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method provides a precise melting point and can also reveal other thermal transitions.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of the powdered this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 200 °C).

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides an indication of the sample's purity.

References

"Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate chemical structure and properties"

An In-Depth Technical Guide to Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

This compound is a polyfunctional organic compound that holds significant interest for the scientific community, particularly in the realms of medicinal chemistry and organic synthesis. As a member of the 1,3-dicarbonyl family, specifically a β-ketoester, its unique electronic and structural characteristics impart a versatile reactivity profile. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals engaged in research and development. Its utility as a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs, underscores its importance as a valuable tool in the creation of complex molecular architectures.[1][2]

Chemical Identity and Molecular Structure

This compound is characterized by a central butanoate chain functionalized with two ketone groups at the 2- and 4-positions and a methyl ester at the 1-position. The 4-position is further substituted with a 4-methoxyphenyl group. This arrangement of functional groups is pivotal to its chemical behavior.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₂O₅[3]

-

Synonyms: Methyl 4-methoxy-α,γ-dioxo-benzenebutanoate, p-Methoxybenzoyl-brenztraubensaeure-methylester[3]

References

A Technical Guide to the Solubility Profile of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is fundamental to its successful application. Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticoagulant agents, is a compound of significant interest.[1][2] This guide provides an in-depth exploration of its solubility characteristics. While specific quantitative solubility data for this compound is not extensively available in published literature, this document serves as a comprehensive manual, offering theoretical grounding, qualitative solubility predictions, and detailed, field-proven protocols for the empirical determination of its solubility.

Compound Profile: this compound

A thorough understanding of the molecule's structure and basic properties is the first step in predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 39757-31-8 | [2][3][4] |

| Molecular Formula | C₁₂H₁₂O₅ | [2][4] |

| Molecular Weight | 236.23 g/mol | [2] |

| Appearance | Solid (predicted) | Inferred from related compounds |

The structure of this compound, featuring a methoxyphenyl group, a dioxobutanoate chain, and a methyl ester, suggests a molecule with both lipophilic (the aromatic ring) and hydrophilic (the ester and ketone groups) regions. This amphiphilic nature implies that its solubility will be highly dependent on the choice of solvent.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound is intermediate, suggesting it will likely exhibit limited solubility in highly polar solvents like water and also in very non-polar solvents like hexane. Its optimal solubility is expected in solvents of intermediate polarity that can engage in hydrogen bonding and dipole-dipole interactions.

Qualitative Solubility Assessment

Based on its chemical structure, a qualitative prediction of the solubility of this compound in common laboratory solvents is as follows:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) due to favorable dipole-dipole interactions.

-

Moderate Solubility: Expected in short-chain alcohols (e.g., methanol, ethanol) where hydrogen bonding can occur.

-

Low to Insoluble: Expected in water and non-polar hydrocarbon solvents (e.g., hexane, cyclohexane) due to the significant non-polar surface area of the methoxyphenyl group.

Experimental Protocol for Quantitative Solubility Determination

The most reliable method for obtaining accurate solubility data is through empirical measurement. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[6]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved solute.

Analytical Quantification

A validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its specificity and sensitivity.

-

HPLC Method Development: A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) is a good starting point. The detection wavelength should be set to the λmax of this compound.

-

Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Inject the diluted, filtered saturated solutions and determine their concentrations from the calibration curve.

-

Solubility Calculation: Back-calculate the concentration in the original undiluted saturated solution to determine the solubility in units such as mg/mL or mol/L.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Conclusion

While published quantitative solubility data for this compound is scarce, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its empirical determination. By following the detailed experimental and analytical procedures outlined, researchers can generate reliable and accurate solubility data, which is crucial for the effective use of this compound in pharmaceutical development and other scientific applications.

References

An In-depth Technical Guide to the Biological Activity of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

This guide provides a comprehensive technical overview of the known and potential biological activities of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile chemical entity.

Introduction: A Multifaceted Synthetic Intermediate

This compound is a key organic compound recognized primarily as a versatile building block in the synthesis of more complex molecules.[1] Its chemical structure, featuring a methoxyphenyl group and a dioxobutanoate moiety, makes it a valuable precursor for the development of various pharmaceuticals. Notably, it serves as a crucial intermediate in the creation of anti-inflammatory, analgesic, and anticoagulant agents.[1][2] The inherent reactivity of its dicarbonyl system and the electronic properties of the methoxy-substituted aromatic ring provide a rich scaffold for chemical modifications, enabling the generation of diverse compound libraries for biological screening. Beyond pharmaceuticals, its applications are being explored in agrochemicals and biochemical research for studying enzyme interactions.[1]

Potential Anti-inflammatory Activity: A Mechanistic Exploration

The structural features of this compound suggest a strong potential for anti-inflammatory activity. This hypothesis is supported by studies on other methoxyphenolic compounds which have demonstrated significant anti-inflammatory effects.[3]

Rationale and Hypothetical Mechanism of Action

The anti-inflammatory potential of compounds containing a methoxyphenyl group is well-documented. For instance, methoxyphenolic compounds have been shown to inhibit the production of multiple inflammatory mediators, including various cytokines and chemokines, in human airway cells.[3] The mechanism of action for these related compounds has been linked to the post-transcriptional regulation of inflammatory gene expression, potentially through the inhibition of RNA-binding proteins like HuR.[3]

For this compound, we can postulate a similar mechanism. The dicarbonyl moiety could also contribute to its anti-inflammatory profile by acting as a Michael acceptor, thereby covalently modifying and inhibiting key inflammatory proteins such as transcription factors (e.g., NF-κB) or enzymes involved in the inflammatory cascade (e.g., cyclooxygenases).

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of pro-inflammatory signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay

To validate the anti-inflammatory potential of this compound, a cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) is recommended.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare various concentrations of this compound in DMSO and then dilute in culture medium. The final DMSO concentration should be less than 0.1%. Add the compound solutions to the cells and incubate for 1 hour.

-

Inflammatory Stimulation: After pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Use the collected supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Cell Viability Assay (MTT Assay):

-

After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. This is to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

| Parameter | Expected Outcome with Active Compound |

| Nitric Oxide (NO) Production | Dose-dependent decrease |

| TNF-α Levels | Dose-dependent decrease |

| IL-6 Levels | Dose-dependent decrease |

| Cell Viability | No significant change at effective concentrations |

Potential Anticoagulant Activity: Targeting the Coagulation Cascade

The documented use of this compound in the synthesis of anticoagulants points towards a promising avenue for investigation.[2]

Rationale and Hypothetical Mechanism of Action

Many modern anticoagulants are enzyme inhibitors that target specific factors in the coagulation cascade. A prominent example is Apixaban, a potent and selective inhibitor of Factor Xa (FXa), which also contains a methoxyphenyl group.[4] The structural similarities suggest that derivatives of this compound could be designed to fit into the active site of coagulation enzymes like FXa or thrombin. The dicarbonyl moiety could potentially interact with key amino acid residues in the active site, leading to inhibition.

Experimental Workflow for Anticoagulant Screening

Caption: Workflow for in vitro anticoagulant activity assessment.

Experimental Protocol: In Vitro Anticoagulation Assays

A panel of standard coagulation assays can be employed to evaluate the anticoagulant properties of this compound.[5]

Step-by-Step Methodology:

-

Plasma Preparation: Obtain human plasma from healthy donors.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and create serial dilutions.

-

Activated Partial Thromboplastin Time (aPTT) Assay:

-

Pre-warm citrated human plasma to 37°C.

-

Incubate the plasma with the test compound or vehicle control for a specified time.

-

Add aPTT reagent (a source of phospholipid and a contact activator) and incubate.

-

Initiate clotting by adding calcium chloride and measure the time to clot formation.

-

-

Prothrombin Time (PT) Assay:

-

Pre-warm citrated human plasma to 37°C.

-

Incubate the plasma with the test compound or vehicle control.

-

Initiate clotting by adding a PT reagent (thromboplastin and calcium) and measure the time to clot formation.

-

-

Chromogenic Factor Xa Inhibition Assay:

-

Incubate purified human Factor Xa with the test compound.

-

Add a chromogenic substrate for Factor Xa.

-

Measure the rate of substrate cleavage by monitoring the change in absorbance over time. A decrease in the rate indicates inhibition of Factor Xa.

-

| Assay | Measures | Expected Outcome for an FXa Inhibitor |

| aPTT | Intrinsic and common pathways | Prolonged clotting time |

| PT | Extrinsic and common pathways | Prolonged clotting time |

| Chromogenic FXa | Direct Factor Xa activity | Dose-dependent inhibition |

Potential Anticancer Activity: A Cytotoxic Investigation

The potential for this compound to exhibit anticancer properties is suggested by studies on structurally related compounds. For instance, derivatives of 4-allyl-2-methoxyphenol have shown promising cytotoxicity against human breast cancer cell lines.[6][7]

Rationale and Hypothetical Mechanism of Action

The methoxyphenyl moiety is present in a number of natural and synthetic compounds with anticancer activity. The dicarbonyl functionality in the target compound could be a key pharmacophore, potentially inducing cytotoxicity through various mechanisms, including:

-

Induction of Oxidative Stress: The compound could interfere with cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.

-

Enzyme Inhibition: It could inhibit enzymes crucial for cancer cell proliferation and survival, such as kinases or metabolic enzymes.

-

DNA Damage: The compound or its metabolites might interact with DNA, leading to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Step-by-Step Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., NIH/3T3 fibroblasts) should be used to assess both potency and selectivity.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

| Cell Line | Description | Purpose |

| MCF-7 | Human breast adenocarcinoma | Assess activity against breast cancer |

| A549 | Human lung carcinoma | Assess activity against lung cancer |

| HCT116 | Human colon carcinoma | Assess activity against colon cancer |

| NIH/3T3 | Mouse embryonic fibroblast | Assess selectivity for cancer cells |

Potential as an Enzyme Inhibitor: The Role of the 1,3-Diketone Moiety

The 1,3-diketone functionality within this compound is a key structural feature that suggests a broader potential for enzyme inhibition.

Rationale and Hypothetical Mechanism of Action

Compounds containing a 1,3-diketone moiety are known to be effective inhibitors of certain enzymes, particularly metalloenzymes. A relevant example is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) by triketone-type inhibitors.[8] The inhibitory mechanism involves the chelation of the enzyme-bound ferric ion by the enol tautomer of the 1,3-diketone.[8] This suggests that this compound could potentially inhibit other metalloenzymes through a similar metal-chelating mechanism.

Proposed Enzyme Inhibition Mechanism

Caption: Proposed metal chelation mechanism of enzyme inhibition.

Experimental Protocol: General Enzyme Inhibition Assay

To screen for enzyme inhibitory activity, a general approach using a representative metalloenzyme can be employed. For example, matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that are relevant in various diseases.

Step-by-Step Methodology:

-

Enzyme and Substrate: Use a commercially available recombinant human MMP (e.g., MMP-2) and a corresponding fluorogenic substrate.

-

Assay Buffer: Prepare an appropriate assay buffer for the chosen MMP.

-

Inhibition Assay:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MMP enzyme. Incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.

This protocol can be adapted for other metalloenzymes by selecting the appropriate enzyme, substrate, and assay conditions.

Conclusion

This compound is a compound of significant interest due to its established role as a versatile synthetic intermediate for various pharmaceuticals. While direct biological data on the compound itself is limited, its structural features and the known activities of related compounds provide a strong rationale for investigating its potential as an anti-inflammatory, anticoagulant, and anticancer agent. The protocols outlined in this guide offer a starting point for researchers to explore the multifaceted biological activities of this promising molecule. Further investigation into its specific molecular targets and mechanisms of action will be crucial for its potential development as a therapeutic agent.

References

- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 2. This compound [myskinrecipes.com]

- 3. d-nb.info [d-nb.info]

- 4. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. westmont.edu [westmont.edu]

- 6. media.neliti.com [media.neliti.com]

- 7. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives | Kamadatu | IPTEK Journal of Proceedings Series [iptek.its.ac.id]

- 8. Mode of action of 4-hydroxyphenylpyruvate dioxygenase inhibition by triketone-type inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate in Modern Drug Discovery: A Mechanistic and Methodological Guide

Introduction: Beyond a Simple Intermediate

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, a seemingly unassuming organic molecule, represents a cornerstone in the synthesis of a diverse array of bioactive compounds. While not typically recognized for its own direct pharmacological action, its true significance lies in its exceptional utility as a key building block, particularly in the creation of potent anti-inflammatory and anticoagulant agents[1]. This technical guide provides an in-depth exploration of the chemical attributes of this compound that underpin its value in medicinal chemistry. Furthermore, it delves into the potential mechanisms of action of its derivatives and furnishes detailed, field-proven experimental protocols for the screening and characterization of these novel compounds.

Section 1: The Chemical Foundation of a Versatile Scaffold

The efficacy of this compound as a synthetic intermediate stems from its unique molecular architecture. The presence of multiple reactive sites allows for a high degree of functionalization, enabling chemists to strategically modify the core structure to generate extensive libraries of new chemical entities with diverse pharmacological profiles.

Key Structural Features and Reactivity

The molecule's structure, featuring a methoxy-substituted phenyl ring, a diketone moiety, and a methyl ester, provides a rich tapestry for chemical modification. The diketone functionality is particularly noteworthy, as it can participate in a variety of condensation and cyclization reactions, forming the basis for the synthesis of complex heterocyclic systems often found in pharmacologically active molecules. The methoxyphenyl group can also be modified to modulate properties such as lipophilicity and metabolic stability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Section 2: Inferred Mechanisms of Action of Derivatives

Given that this compound is a key precursor for anti-inflammatory and anticoagulant drugs, we can infer the likely mechanisms of action for its derivatives by examining the established targets of these therapeutic classes.

Targeting the Inflammatory Cascade: COX-2 Inhibition

A significant application of this scaffold is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Many established NSAIDs function through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins[2]. Derivatives of this compound are frequently designed to act as selective COX-2 inhibitors. This selectivity is advantageous as COX-2 is primarily expressed at sites of inflammation, while the constitutive COX-1 isoform is involved in homeostatic functions, such as protecting the gastric mucosa. By preferentially targeting COX-2, these novel compounds aim to deliver potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs[2][3].

Modulating Tissue Remodeling: MMP Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation and remodeling of the extracellular matrix. Dysregulation of MMP activity is implicated in a variety of pathological conditions, including arthritis, cancer metastasis, and cardiovascular disease. The chemical scaffold of this compound can be elaborated to create potent MMP inhibitors. These derivatives are hypothesized to chelate the active site zinc ion of MMPs, thereby blocking their enzymatic activity and mitigating tissue damage in inflammatory and neoplastic diseases.

Section 3: Experimental Protocols for Mechanistic Elucidation

The validation of the hypothesized mechanisms of action for novel compounds derived from this compound requires rigorous experimental testing. The following section provides detailed, step-by-step protocols for key in vitro assays to assess their potential as COX-2 and MMP inhibitors.

Workflow for Screening Novel Anti-Inflammatory Compounds

The initial screening of a library of compounds synthesized from the parent scaffold is a critical step in identifying promising lead candidates. The following workflow outlines a systematic approach to this process.

Caption: High-throughput screening workflow for novel anti-inflammatory agents.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and provides a robust method for assessing the COX-2 inhibitory potential of synthesized compounds.[4][5]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., a fluorogenic substrate that detects prostaglandin G2)

-

Arachidonic Acid (substrate)

-

Celecoxib (positive control inhibitor)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader with excitation/emission wavelengths of ~535/587 nm

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds to the desired screening concentration.

-

Assay Setup:

-

Enzyme Control (EC): Add 10 µL of Assay Buffer to the designated wells.

-

Inhibitor Control (IC): Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer to the designated wells.

-

Test Compound (TC): Add 2 µL of the test compound solution and 8 µL of COX Assay Buffer to the appropriate wells.

-

Solvent Control (SC): If the solvent used for the test compounds may affect enzyme activity, prepare wells with the solvent alone.

-

-

Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of assays to be performed.

-

Reaction Initiation: Add 80 µL of the Reaction Mix to each well, followed by the addition of diluted human recombinant COX-2 enzyme.

-

Substrate Addition: Using a multichannel pipette, add 10 µL of diluted Arachidonic Acid solution to each well to initiate the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at 25 °C for 5-10 minutes.

-

Data Analysis: Calculate the rate of the reaction for each well. The percent inhibition for each test compound is calculated as follows:

% Inhibition = [(Rate_EC - Rate_TC) / Rate_EC] * 100

Detailed Protocol: Fluorometric MMP-1 Inhibitor Screening Assay

This protocol provides a method for screening compounds for their ability to inhibit MMP-1 activity.[6]

Materials:

-

Human recombinant MMP-1 enzyme

-

MMP-1 Assay Buffer

-

MMP-1 Substrate (FRET-based)

-

GM6001 (a broad-spectrum MMP inhibitor, as a positive control)

-

Test compounds dissolved in a suitable solvent

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader with excitation/emission wavelengths of ~490/520 nm

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's guidelines.

-

Assay Setup:

-

Enzyme Control (EC): Add MMP-1 Assay Buffer to the designated wells.

-

Inhibitor Control (IC): Add the positive control inhibitor to the designated wells.

-

Test Compound (TC): Add the test compounds to the appropriate wells.

-

-

Enzyme Addition: Add the diluted MMP-1 enzyme to all wells except the blank.

-

Pre-incubation: Incubate the plate at 37 °C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Add the MMP-1 substrate to all wells.

-

Fluorescence Measurement: Measure the fluorescence in kinetic mode at 37 °C for 30-60 minutes.

-

Data Analysis: Determine the reaction rate for each well. Calculate the percent inhibition as described for the COX-2 assay.

Section 4: Data Interpretation and Hit-to-Lead Progression

The primary screening assays will generate a set of "hits" – compounds that exhibit significant inhibitory activity against the target enzyme. The next crucial phase involves validating these hits and prioritizing them for further development.

Quantitative Data Summary

| Parameter | Description | Significance |

| IC50 (Half-maximal inhibitory concentration) | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A lower IC50 value indicates a more potent inhibitor. |

| Selectivity Index (SI) | The ratio of the IC50 for the off-target enzyme (e.g., COX-1) to the IC50 for the target enzyme (e.g., COX-2). | A high SI is desirable for minimizing off-target side effects. |

| Z'-factor | A statistical parameter used to evaluate the quality of a high-throughput screening assay. | A Z'-factor between 0.5 and 1.0 indicates an excellent assay. |

Hit Validation and Lead Optimization Pathway

Caption: From hit validation to preclinical candidate selection.

Conclusion

This compound is a testament to the power of versatile chemical scaffolds in modern drug discovery. While its own biological activity may be limited, its role as a precursor for a wide range of potent anti-inflammatory and anticoagulant compounds is undeniable. By understanding its chemical reactivity and the established mechanisms of the drug classes it helps to create, researchers can strategically design and synthesize novel therapeutics with improved efficacy and safety profiles. The experimental protocols and workflows detailed in this guide provide a robust framework for the identification and characterization of these next-generation drug candidates, underscoring the enduring importance of this pivotal chemical intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, a seemingly unassuming chemical entity, holds significant promise as a versatile building block in the intricate world of medicinal chemistry. Its unique structural motif, characterized by a 1,3-dicarbonyl system and an accessible methoxyphenyl ring, provides a rich playground for synthetic chemists to construct a diverse array of heterocyclic compounds with profound biological activities. This guide delves into the core potential of this compound, offering a technical exploration of its applications in the development of novel therapeutic agents, with a primary focus on anti-inflammatory, anticoagulant, and anticancer applications.

Physicochemical Properties and Synthetic Accessibility

This compound is a solid compound with the chemical formula C₁₂H₁₂O₅ and a molecular weight of 236.23 g/mol . Its structure is primed for reactivity, making it a valuable intermediate in organic synthesis. The presence of two carbonyl groups in a 1,3-relationship allows for facile reactions with a variety of nucleophiles, leading to the formation of diverse heterocyclic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₅ | |

| Molecular Weight | 236.23 g/mol | |

| CAS Number | 39757-31-8 |

Anti-inflammatory Applications: A Gateway to Novel COX-2 Inhibitors

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory therapies.[1][2] this compound serves as an excellent precursor for the synthesis of pyrazole derivatives, a class of compounds well-known for their anti-inflammatory and analgesic properties.[1][3][4] The famed COX-2 inhibitor, Celecoxib, itself features a pyrazole core.[4]

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives is a classic and efficient reaction in heterocyclic chemistry.[1] The reaction of this compound with various substituted hydrazines can lead to a library of pyrazole compounds with the potential for potent and selective COX-2 inhibition. The 4-methoxyphenyl group can favorably occupy the hydrophobic pocket of the COX-2 active site, a key interaction for inhibitory activity.

Caption: Synthesis of Anti-inflammatory Pyrazoles.

Experimental Protocol: Synthesis of 1-Acetyl-3-aryl-5-(4-methoxyphenyl)pyrazoles

This protocol is adapted from a similar synthesis and provides a general framework.[5]

-

Step 1: Chalcone Synthesis. To a solution of 4-methoxybenzaldehyde and a substituted acetophenone in ethanol, add an aqueous solution of sodium hydroxide. Stir the mixture at room temperature for 2-3 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the chalcone intermediate.

-

Step 2: Pyrazole Synthesis. A mixture of the chalcone and hydrazine hydrate in glacial acetic acid is refluxed for 4-6 hours. The reaction mixture is then cooled and poured into ice-water. The solid that separates out is filtered, washed with water, and recrystallized from a suitable solvent to obtain the 1-acetyl-3-aryl-5-(4-methoxyphenyl)pyrazole.

Anticoagulant Potential: Exploring Pyran-2,4-dione Derivatives

The 1,3-dicarbonyl moiety of this compound also presents an opportunity for the synthesis of coumarin-related structures, such as pyran-2,4-diones, which are known to exhibit anticoagulant properties.[6] While direct synthesis of warfarin analogues from this specific precursor is not extensively documented, the underlying chemical principles suggest its feasibility. The synthesis would likely involve a cyclization reaction with a suitable phenolic precursor.

Caption: Potential Pathway to Anticoagulant Pyran-2,4-diones.

Anticancer Applications: Leveraging the Pyrazole Scaffold for Cytotoxicity

The versatility of the pyrazole scaffold extends to the realm of oncology. Numerous pyrazole derivatives have demonstrated significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.[1][3] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7]

The synthesis of novel pyrazole derivatives from this compound offers a promising avenue for the discovery of new anticancer agents. By strategically modifying the substituents on the hydrazine reactant, it is possible to fine-tune the cytotoxic profile of the resulting pyrazoles.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the anticancer activity of synthesized compounds.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the synthesized pyrazole derivatives for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Future Directions and Conclusion

This compound is a readily accessible and highly versatile starting material in medicinal chemistry. Its ability to serve as a precursor for a wide range of heterocyclic compounds, most notably pyrazoles, positions it as a valuable tool in the quest for novel therapeutics. The exploration of its potential in generating potent anti-inflammatory, anticoagulant, and anticancer agents is an active and promising area of research. Future investigations should focus on the synthesis and biological evaluation of a broader library of derivatives, employing combinatorial chemistry approaches to expedite the discovery of lead compounds. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these novel molecules, ultimately paving the way for the development of next-generation therapies.

References

- 1. srrjournals.com [srrjournals.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate and its Derivatives: A Scaffold for Therapeutic Innovation

Abstract

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate stands as a versatile scaffold in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its unique 1,3-dicarbonyl system, combined with the electronically influential 4-methoxyphenyl group, provides a rich platform for chemical modification and the exploration of diverse biological activities. This technical guide delves into the synthetic pathways, chemical properties, and the therapeutic potential of this core molecule and its derivatives. We will explore its role as a precursor to compounds with anti-inflammatory, analgesic, and other significant pharmacological properties, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.[1][2]

Introduction: The Chemical and Therapeutic Significance of the Aryl Diketo Acid Motif

The aryl diketo acid (ADK) and its ester derivatives, such as this compound, are privileged structures in drug discovery. The β-keto ester functionality is a powerful pharmacophore, capable of chelating essential metal ions in enzyme active sites, a mechanism notably exploited in HIV integrase inhibitors. The presence of an aromatic ring, in this case, a 4-methoxyphenyl group, allows for extensive structure-activity relationship (SAR) studies, where modifications can fine-tune pharmacokinetic and pharmacodynamic properties.

This guide will provide a comprehensive overview of:

-

The synthesis of the core scaffold.

-

Strategies for derivatization.

-

The landscape of potential biological activities, drawing from analogous structures.

-

Detailed protocols for the biological evaluation of these compounds.

Chemical Properties of the Core Compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 39757-31-8 |

| Molecular Formula | C₁₂H₁₂O₅ |

| Molecular Weight | 236.22 g/mol |

| Appearance | Typically a solid |

| Key Functional Groups | Ester, Ketone (1,3-dicarbonyl system), Ether, Aromatic Ring |

Synthesis of the Core Scaffold: this compound

The most logical and established synthetic route to β-keto esters like the title compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this case, a mixed Claisen condensation between methyl 4-methoxybenzoate and dimethyl oxalate is the most plausible pathway.

Underlying Principle: The Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules (or an ester and another carbonyl compound) in the presence of a strong base. The reaction is driven by the formation of a highly stabilized enolate anion of the resulting β-dicarbonyl product. For a mixed (or "crossed") Claisen condensation to be efficient, one of the esters, in this case, dimethyl oxalate, should not have α-hydrogens and thus cannot self-condense.

Figure 1: Conceptual workflow of the Claisen condensation for the synthesis of the core compound.

Experimental Protocol: A Generalized Procedure

This protocol is a generalized procedure based on standard Claisen condensation methodologies and should be optimized for specific laboratory conditions.

Materials:

-

Methyl 4-methoxybenzoate

-

Dimethyl oxalate

-

Sodium methoxide (NaOMe) or Sodium Hydride (NaH)

-

Anhydrous solvent (e.g., Toluene, THF, or Diethyl ether)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Base Suspension: Suspend sodium methoxide (1.1 equivalents) in the anhydrous solvent.

-

Reactant Addition: To the stirred suspension, add a solution of methyl 4-methoxybenzoate (1.0 equivalent) and dimethyl oxalate (1.2 equivalents) in the anhydrous solvent dropwise from the addition funnel at room temperature.

-

Reaction: After the addition is complete, the reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1M HCl until the solution is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure this compound.

Derivatization Strategies and Therapeutic Potential

The true value of this compound lies in its potential as a scaffold for creating a diverse library of derivatives.[2] The 1,3-dicarbonyl moiety is particularly reactive and serves as a handle for numerous chemical transformations.

Key Reactive Sites for Derivatization

Figure 2: Key reactive sites on the core scaffold for derivatization.

-

Methylene Carbon (C3): The acidic protons on the carbon between the two carbonyls can be readily removed by a base to form a nucleophilic enolate, which can then be alkylated or acylated to introduce a wide variety of substituents.

-

Ketone Carbonyls (C2, C4): These are susceptible to condensation reactions with nucleophiles such as hydrazines, hydroxylamines, and primary amines to form heterocyclic derivatives like pyrazoles, isoxazoles, and pyrimidines.

-

Phenyl Ring: The methoxy group is an activating group, directing electrophilic aromatic substitution to the ortho positions, allowing for the introduction of halogens, nitro groups, or other functionalities.

Potential as Anti-inflammatory Agents

The core structure is frequently cited as an intermediate for anti-inflammatory and analgesic drugs.[1][2] The mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. Derivatives of the core compound could be designed to target these enzymes.

Hypothesized Mechanism of Action (COX Inhibition): Derivatives could be synthesized to mimic the binding of arachidonic acid in the COX active site. The aryl group can occupy the hydrophobic channel, while the diketo moiety could interact with key residues or the catalytic center.

Potential as Anticancer Agents

Derivatives of related methoxyphenyl compounds have shown promise as anticancer agents. For instance, methoxylated chalcones and 1,3,4-thiadiazoles with methoxyphenyl substituents have demonstrated cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of apoptosis.

Hypothesized Mechanism of Action (Anticancer): The planar aromatic structure and the reactive dicarbonyl system could allow derivatives to intercalate with DNA or inhibit key enzymes involved in cell proliferation and survival, such as kinases or polymerases.

Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives, a series of standardized in vitro and in vivo assays are essential.

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used and validated model for evaluating acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Step-by-Step Protocol:

-

Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

-

Grouping: Divide the animals into groups (n=5-6 per group):

-

Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

-

Group 2: Carrageenan Control (Vehicle + Carrageenan)

-

Group 3: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.) + Carrageenan

-

Group 4-X: Test Compound (various doses, p.o.) + Carrageenan

-

-

Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) 60 minutes before the carrageenan injection.

-

Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

-

Paw Volume Measurement over Time: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis:

-

Calculate the percentage increase in paw volume (edema) for each animal at each time point.

-

Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group.

-

Conclusion and Future Directions

This compound is more than a simple chemical intermediate; it is a launchpad for the development of novel therapeutic agents. Its straightforward synthesis via Claisen condensation and the reactivity of its functional groups make it an attractive starting point for medicinal chemistry campaigns. While data on the biological activity of the core molecule and its direct derivatives are not extensively reported in public literature, the demonstrated efficacy of analogous aryl diketo acids and methoxyphenyl compounds in anti-inflammatory and anticancer research strongly suggests a promising future for this scaffold.

Future research should focus on the systematic synthesis and screening of derivative libraries to establish clear structure-activity relationships. Elucidating the specific molecular targets and mechanisms of action will be crucial for optimizing lead compounds and advancing them toward clinical development. The protocols and insights provided in this guide offer a solid foundation for researchers to unlock the full therapeutic potential of this versatile chemical entity.

References

Spectroscopic Characterization of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate: A Technical Guide

Introduction

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS No: 39757-31-8; Molecular Formula: C₁₂H₁₂O₅; Molecular Weight: 236.23 g/mol ) is a β-keto ester derivative with significant potential in the synthesis of complex organic molecules.[1] Its structural features, including a methoxy-substituted aromatic ring and a 1,3-dicarbonyl moiety, make it a versatile building block. The spectroscopic characterization of this compound is paramount for confirming its identity, purity, and structural integrity during synthesis and subsequent applications. This guide will delve into the expected spectroscopic signatures of this molecule.

Molecular Structure

The structure of this compound is presented below. The numbering of the carbon atoms is provided for clarity in the NMR data interpretation.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic, methoxy, and ester methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~6.95 | Doublet | 2H | Ar-H (meta to C=O) |

| ~4.00 | Singlet | 2H | -CH₂- |

| ~3.88 | Singlet | 3H | Ar-OCH₃ |

| ~3.85 | Singlet | 3H | -COOCH₃ |

Interpretation: The downfield doublets around 7.90 and 6.95 ppm are characteristic of a para-substituted benzene ring, with the protons ortho to the electron-withdrawing carbonyl group being more deshielded. The singlet at approximately 4.00 ppm corresponds to the methylene protons flanked by two carbonyl groups. The two singlets at around 3.88 and 3.85 ppm are assigned to the methoxy group on the aromatic ring and the methyl ester group, respectively.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | Ar-C=O |

| ~188.0 | -C(=O)-CH₂- |

| ~164.0 | -COO- |

| ~163.0 | Ar-C (para to C=O) |

| ~131.0 | Ar-C (ipso to C=O) |

| ~130.0 | Ar-CH (ortho to C=O) |

| ~114.0 | Ar-CH (meta to C=O) |

| ~55.5 | Ar-OCH₃ |

| ~52.5 | -COOCH₃ |

| ~48.0 | -CH₂- |

Interpretation: The spectrum is expected to show four signals in the carbonyl region, corresponding to the two ketone and one ester carbonyl carbons. The aromatic carbons will appear in the range of 114-163 ppm. The signals for the methoxy and methyl ester carbons are anticipated around 55.5 and 52.5 ppm, respectively. The methylene carbon signal is expected at approximately 48.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of its carbonyl groups and aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (aryl ketone) |

| ~1600, 1510 | Medium-Strong | C=C stretch (aromatic) |

| ~1260 | Strong | C-O stretch (aryl ether) |

| ~1170 | Strong | C-O stretch (ester) |

Interpretation: The most prominent features in the IR spectrum will be the strong carbonyl stretching bands. The ester carbonyl is expected to absorb at a higher frequency (~1740 cm⁻¹) than the aryl ketone carbonyl (~1680 cm⁻¹). The presence of the aromatic ring will be confirmed by the C=C stretching vibrations around 1600 and 1510 cm⁻¹. The strong bands at ~1260 cm⁻¹ and ~1170 cm⁻¹ are indicative of the C-O stretching of the aryl ether and the ester groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Molecular Ion:

-

[M]⁺: m/z = 236.0685 (for C₁₂H₁₂O₅)

Major Fragmentation Pathways: The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the cleavage of the bonds adjacent to the carbonyl groups.

Figure 2: Proposed mass spectrometry fragmentation pathway.

Interpretation: The molecular ion peak is expected at m/z 236. A prominent fragment at m/z 135 would correspond to the 4-methoxybenzoyl cation, which is a stable acylium ion. Further loss of carbon monoxide from this fragment would lead to the 4-methoxyphenyl cation at m/z 107. Other expected fragments include the loss of the methoxy group (m/z 205) and the carbomethoxy group (m/z 177).

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (0.00 ppm for ¹H and ¹³C).

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a KBr plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The presented data and analyses are based on fundamental spectroscopic principles and comparison with related compounds. These spectroscopic fingerprints are crucial for the unambiguous identification and quality control of this important synthetic intermediate. Experimental verification of these predicted data is recommended for definitive structural confirmation.

References

Methodological & Application